

Application Notes: Monitoring Methomyl and its Oxime Metabolite in Environmental Samples

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Compound of Interest		
Compound Name:	Methomyl oxime	
Cat. No.:	B8057989	Get Quote

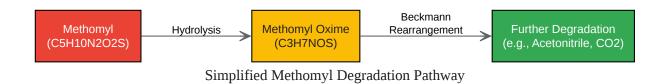
Introduction

Methomyl (S-methyl-N-(methylcarbamoyloxy)thioacetimidate) is a broad-spectrum oxime carbamate insecticide used to control a wide range of pests on various agricultural crops.[1][2] Due to its high water solubility (58 g/L) and low soil adsorption coefficient, methomyl poses a significant risk of contaminating surface and groundwater through runoff and leaching.[1] In the environment and within organisms, methomyl degrades into several metabolites, with **methomyl oxime** (S-methyl N-hydroxythioacetimidate) being a key product of hydrolysis.[3] Monitoring for both the parent compound, methomyl, and **methomyl oxime** is crucial for assessing environmental contamination and ensuring food safety. These application notes provide an overview of the methodologies for the sensitive and reliable quantification of methomyl and **methomyl oxime** in environmental matrices.

Environmental Fate and Degradation

Methomyl is susceptible to degradation through both physicochemical and microbial pathways. [1] A primary degradation route is the hydrolysis of the carbamate ester bond, which yields the less toxic **methomyl oxime**.[3] This metabolite can be further broken down into non-toxic products like carbon dioxide and acetonitrile.[4] The half-life of methomyl can vary significantly depending on the environmental matrix, ranging from a few days in soil to several months in water.[1]





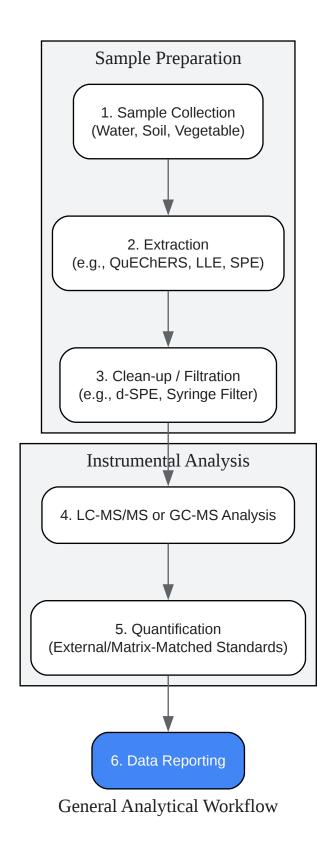
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Caption: Simplified degradation pathway of methomyl to **methomyl oxime**.

Analytical Methodologies

The simultaneous determination of methomyl and **methomyl oxime** typically involves sample extraction followed by chromatographic analysis. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to improve the thermal stability and chromatographic behavior of **methomyl oxime**.[6][7]





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Caption: General workflow for the analysis of methomyl residues.



Quantitative Data Summary

The following table summarizes typical performance data for the analysis of methomyl and **methomyl oxime** in various environmental matrices using LC-MS/MS.

Analyte	Matrix	Method	LOQ (µg/kg or µg/L)	Average Recovery (%)	Citation
Methomyl	Water	LC-MS/MS	1.0 μg/L	Not Specified	[8]
Methomyl Oxime	Water	LC-MS/MS	1.0 μg/L	Not Specified	[8]
Methomyl	Vegetables	LC-MS/MS	5.0 μg/kg	91 - 109	[5]
Methomyl	Tomato	LC-MS/MS	Not Specified	87.8 - 101.3	[9]
Methomyl	Cotton Leaves & Seeds	UPLC- MS/MS	0.9 - 4.0 μg/kg	67.5 - 109.2	[10]
Methomyl Oxime	Cotton Leaves & Seeds	UPLC- MS/MS	0.9 - 4.0 μg/kg	67.5 - 109.2	[10]

LOQ: Limit of Quantification

Detailed Experimental Protocols

Protocol 1: Analysis of Methomyl and Methomyl Oxime in Water by Direct Injection LC-MS/MS

This protocol is adapted from the EPA method for oxamyl and its oxime metabolite, which is directly applicable to methomyl and **methomyl oxime** due to their structural similarities.[8]

- 1. Objective: To quantify methomyl and **methomyl oxime** in water samples (e.g., groundwater, surface water) with high sensitivity.
- 2. Materials:



- Reagents: Formic acid, Methanol (HPLC grade), Ultrapure water, Analytical standards of methomyl and methomyl oxime.
- Equipment: 20 mL glass scintillation vials, HPLC vials, LC-MS/MS system with electrospray ionization (ESI).
- 3. Sample Preparation:
- Measure a 10 mL aliquot of the water sample into a 20 mL glass scintillation vial.
- For recovery studies, fortify samples with a known concentration of methomyl and methomyl
 oxime standards at this stage.
- Acidify the sample by adjusting the final volume to 20 mL with 0.1% formic acid in water. This
 enhances analyte stability.[8]
- If the sample contains sediment, filter it through a 0.22 µm PTFE syringe filter.
- Transfer approximately 2 mL of the prepared sample into an HPLC vial for analysis. No further extraction or concentration is required.[8]
- 4. LC-MS/MS Conditions (Typical):
- LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Methanol or Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 25 100 μL.[8]
- Ionization Mode: ESI Positive.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):



- Methomyl: Precursor ion (m/z) → Product ion (m/z) [e.g., 163 → 88].[5]
- Methomyl Oxime: Precursor ion (m/z) → Product ion (m/z) [e.g., 106 → 58].[10] (Note: MRM transitions must be optimized on the specific instrument used).
- 5. Quantification: Prepare a series of calibration standards in 0.1% formic acid. Use external standard calibration to quantify the analytes in the samples by comparing peak areas.[8]

Protocol 2: Analysis of Methomyl in Vegetable Samples using QuEChERS and HPLC

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

- 1. Objective: To extract and quantify methomyl residues from various vegetable matrices.
- 2. Materials:
- Reagents: Acetonitrile (HPLC grade) with 1% acetic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium acetate (NaOAc), Analytical standard of methomyl.
- Equipment: High-speed homogenizer, Centrifuge and 50 mL tubes, HPLC system with UV or DAD detector.
- 3. Sample Preparation (QuEChERS Extraction):
- Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile containing 1% acetic acid.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).[11]
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥4000 rpm for 5-10 minutes.[11]
- The upper acetonitrile layer contains the extracted pesticides.



- 4. Dispersive SPE (d-SPE) Cleanup:
- Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing MgSO₄ and a sorbent like PSA (primary secondary amine) to remove interferences such as fatty acids and organic acids.
- Vortex for 1 minute, then centrifuge for 5 minutes.
- Filter the final extract through a 0.22 µm filter into an HPLC vial.
- 5. HPLC-UV Conditions (Typical):
- LC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: Acetonitrile: Water mixture (e.g., 50:50, v/v).[12]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- · Detection: UV detector at 235 nm.
- 6. Quantification: Prepare matrix-matched calibration standards by spiking blank vegetable extract with known concentrations of methomyl standard. This compensates for matrix effects that can enhance or suppress the analytical signal.[5] Construct a calibration curve and determine the concentration in the samples.

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